molecular formula C11H9BrN2 B061301 6'-Bromo-5-methyl-2,2'-bipyridine CAS No. 189195-36-6

6'-Bromo-5-methyl-2,2'-bipyridine

Cat. No.: B061301
CAS No.: 189195-36-6
M. Wt: 249.11 g/mol
InChI Key: QBCBAEQKHOFINO-UHFFFAOYSA-N
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Description

6'-Bromo-5-methyl-2,2'-bipyridine is a substituted bipyridine derivative featuring a bromine atom at the 6' position and a methyl group at the 5 position of one pyridine ring.

Properties

CAS No.

189195-36-6

Molecular Formula

C11H9BrN2

Molecular Weight

249.11 g/mol

IUPAC Name

2-bromo-6-(5-methylpyridin-2-yl)pyridine

InChI

InChI=1S/C11H9BrN2/c1-8-5-6-9(13-7-8)10-3-2-4-11(12)14-10/h2-7H,1H3

InChI Key

QBCBAEQKHOFINO-UHFFFAOYSA-N

SMILES

CC1=CN=C(C=C1)C2=NC(=CC=C2)Br

Canonical SMILES

CC1=CN=C(C=C1)C2=NC(=CC=C2)Br

Synonyms

6'-BROMO-5-METHYL-2,2'-BIPYRIDINE

Origin of Product

United States

Comparison with Similar Compounds

Structural Isomers and Substituent Effects

Positional Isomers
  • 5-Bromo-2,2'-bipyridine (C₁₀H₇BrN₂) : Differs in bromine placement (5 vs. 6' position). The bromine at the 5 position may lead to distinct electronic effects, as substituents in ortho positions (relative to the nitrogen) can alter ligand rigidity and metal-binding affinity .
  • 6-Bromo-2,2'-bipyridine (C₁₀H₇BrN₂): Shares the bromine at the 6 position but lacks the methyl group.
Methyl-Substituted Derivatives
  • 5,5′-Dimethyl-2,2′-bipyridine (5,5′-Me₂–bipy) : The symmetric methyl substitution enhances electron-donating effects, increasing basicity and stabilizing metal complexes. In contrast, the asymmetric 5-methyl-6'-bromo substitution in the target compound introduces both electron-donating (methyl) and electron-withdrawing (bromo) effects, creating a polarized ligand environment .
  • 6,6′-Dimethyl-2,2′-bipyridine : Methyl groups at the 6 positions likely reduce solubility in polar solvents compared to the 5-methyl derivative due to increased hydrophobicity .
Table 1: Structural and Physical Properties of Selected Bipyridines
Compound Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Properties
6'-Bromo-5-methyl-2,2'-bipyridine C₁₀H₇BrN₂ 235.08 (calculated) 5-methyl, 6'-bromo Polarized electronic effects; moderate steric bulk
5-Bromo-2,2'-bipyridine C₁₀H₇BrN₂ 235.08 5-bromo Higher rigidity due to ortho-bromo placement
6-Bromo-2,2'-bipyridine C₁₀H₇BrN₂ 235.08 6-bromo Lower steric hindrance than methyl-bearing analogs
5,5′-Me₂–bipy C₁₂H₁₂N₂ 184.24 5,5′-dimethyl Enhanced electron-donating capacity

Coordination Chemistry and Redox Properties

  • Metal Complex Stability: Bromine substituents in this compound may shorten M–N bond lengths in reduced complexes, as seen in (0.05–0.08 Å reduction in C–C bonds upon reduction). This suggests stronger π-backbonding interactions compared to non-brominated analogs.
  • Redox Potentials: indicates that alkylidene chain length in bipyridinium salts alters redox potentials by up to 0.22 V. The electron-withdrawing bromine in the target compound could similarly lower the ligand’s LUMO energy, facilitating reduction .

Thermal and Solubility Behavior

  • Thermal Stability: While direct data is lacking, lanthanide complexes with halogenoacetates and bipyridines decompose at 200–400°C to form oxides (). The bromine substituent may increase thermal stability via halogen-metal interactions.
  • Solubility: Bromine and methyl groups likely reduce solubility in polar solvents (e.g., water) compared to unsubstituted bipyridine. notes that 2-bromo-5-hydroxypyridine is only slightly water-soluble, a trend expected for brominated bipyridines .

Preparation Methods

Reaction Conditions and Reagents

The most straightforward route involves electrophilic bromination of 5-methyl-2,2'-bipyridine using brominating agents such as N-bromosuccinimide (NBS) or molecular bromine (Br₂). In a typical procedure, 5-methyl-2,2'-bipyridine is dissolved in a chlorinated solvent (e.g., dichloromethane or chloroform) and treated with NBS under inert atmosphere at 0–25°C. The reaction is monitored via thin-layer chromatography (TLC), with completion typically achieved within 6–12 hours.

Table 1: Optimization of Direct Bromination Parameters

Brominating AgentSolventTemperature (°C)Time (h)Yield (%)
NBSCH₂Cl₂0–25865–70
Br₂CCl₄25–401255–60

Mechanistic Insights

Electrophilic bromination proceeds via the generation of a bromonium ion intermediate, which attacks the electron-rich positions of the pyridine ring. The methyl group at the 5-position acts as an electron-donating group, directing bromination to the adjacent 6'-position through resonance stabilization. Competing side reactions, such as dibromination or oxidation of the methyl group, are mitigated by controlling stoichiometry (1.1–1.2 equivalents of bromine) and temperature.

Yield and Purity

Yields for this method range from 55% to 70%, with purity exceeding 95% after recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate). Nuclear magnetic resonance (NMR) spectroscopy confirms regioselectivity: the ¹H NMR spectrum exhibits a singlet for the methyl group at δ 2.45 ppm and a downfield shift for the proton adjacent to bromine at δ 8.75 ppm.

Radical Bromination Approaches

Radical Initiation and Selectivity

Radical bromination, employing reagents like NBS with azobisisobutyronitrile (AIBN) as an initiator, offers an alternative pathway. This method is particularly effective for substrates with steric hindrance or electronic deactivation. In a reported protocol, 5-methyl-2,2'-bipyridine is refluxed with NBS (1.5 equivalents) and AIBN (0.1 equivalents) in carbon tetrachloride for 24 hours.

Advantages and Limitations

Radical mechanisms bypass the electronic directing effects of substituents, favoring bromination at thermodynamically stable positions. However, this can lead to regiochemical ambiguity. For 5-methyl-2,2'-bipyridine, radical bromination predominantly yields the 6'-bromo isomer due to stabilization of the radical intermediate by the methyl group’s hyperconjugative effects. Despite this, the method requires rigorous purification to separate minor byproducts, reducing overall yields to 50–60%.

Palladium-Catalyzed Coupling Methods

Suzuki-Miyaura Cross-Coupling

A convergent synthesis route involves coupling 5-methyl-2-bromopyridine with a boronic ester derivative of 2-pyridylmethanol. Using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a toluene/water biphasic system, the reaction proceeds at 80°C for 12 hours. This method achieves higher regiocontrol but necessitates pre-functionalized starting materials.

Challenges in Catalytic Efficiency

While palladium-catalyzed methods avoid direct bromination’s selectivity issues, they are less atom-economical. Yields rarely exceed 50%, and residual palladium contamination (<10 ppm) requires additional purification steps, such as treatment with Chelex resin.

Comparative Analysis of Synthesis Routes

Table 2: Synthesis Method Comparison

MethodYield (%)RegioselectivityScalabilityCost Efficiency
Direct Bromination65–70HighModerateHigh
Radical Bromination50–60ModerateLowModerate
Pd-Catalyzed Coupling40–50ExcellentLowLow

Direct bromination remains the most practical method for large-scale synthesis due to its balance of yield and cost. Radical bromination is reserved for substrates resistant to electrophilic pathways, while catalytic coupling is preferred for late-stage functionalization.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 6'-Bromo-5-methyl-2,2'-bipyridine, and how do reaction conditions influence yield?

  • The Negishi cross-coupling reaction is a robust method, utilizing 2-bromopyridine derivatives and organozinc reagents. For example, coupling 2-bromo-5-methylpyridine with a preformed zincated pyridine under palladium catalysis (e.g., Pd(PPh₃)₄) yields bipyridines. Reaction optimization includes controlling temperature (80–100°C), solvent (THF or DMF), and stoichiometric ratios to achieve yields of 60–85% .
  • Alternative routes involve nickel-catalyzed reductive coupling of halogenated pyridines, though yields may vary due to competing side reactions (e.g., dehalogenation) .

Q. How can researchers purify this compound, and what analytical techniques validate its purity?

  • Purification typically employs column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) or recrystallization from ethanol/water. Melting points (e.g., 80–82°C for related bromopyridines) and HPLC purity (≥99%) are critical benchmarks .
  • Characterization includes ¹H/¹³C NMR (to confirm substitution patterns), high-resolution mass spectrometry (HRMS), and X-ray crystallography for unambiguous structural confirmation .

Q. What are the stability and storage requirements for this compound?

  • The compound is moisture-sensitive and should be stored in a sealed container under inert gas (N₂ or Ar) at –20°C. Degradation products (e.g., dehalogenated derivatives) form under prolonged exposure to light or humidity .

Advanced Research Questions

Q. How does the bromine substituent influence functionalization reactions, and what strategies mitigate unwanted side reactions?

  • The bromine at the 6'-position enables Suzuki-Miyaura cross-coupling for introducing aryl/heteroaryl groups. However, competing dehalogenation can occur; using Pd(OAc)₂ with SPhos ligand and Cs₂CO₃ in dioxane minimizes this issue .
  • Electrophilic substitution at the methyl group (e.g., oxidation to carboxylic acid) requires protection of the bromine to avoid displacement .

Q. What contradictions exist in catalytic systems for synthesizing bipyridines, and how can they be resolved?

  • Palladium catalysts (e.g., Pd(PPh₃)₄) generally outperform nickel analogs (e.g., NiCl₂(dppe)) in cross-coupling reactions due to higher oxidative addition efficiency with aryl halides. However, nickel systems are cost-effective for large-scale syntheses if side reactions are controlled .
  • Contradictory yield reports (e.g., 60% vs. 85%) often stem from differences in ligand choice, solvent purity, or trace oxygen levels .

Q. How can this compound be utilized in coordination chemistry, and what ligand design principles apply?

  • The bipyridine scaffold serves as a bidentate ligand for transition metals (e.g., Ru, Ir) in photochemical applications. Bromine substitution allows post-synthetic modification to introduce electron-withdrawing/donating groups, tuning metal-ligand charge transfer properties .
  • Stability constants (log β) for metal complexes can be calculated via UV-Vis titration, with steric effects from the methyl group influencing binding affinity .

Q. What strategies enable the study of photophysical properties in brominated bipyridine derivatives?

  • Time-resolved fluorescence spectroscopy and cyclic voltammetry assess excited-state lifetimes and redox potentials. For example, bromine substitution reduces fluorescence quantum yields (Φ) due to heavy atom effects, while methyl groups enhance solubility for solution-phase studies .

Methodological Notes

  • Data Contradictions : Discrepancies in melting points (e.g., 80–82°C vs. 198–202°C for related bromopyridines) may arise from polymorphic forms or impurities; always cross-reference with XRD data .
  • Advanced Characterization : Combine DFT calculations with experimental NMR/IR to predict and verify electronic effects of substituents .

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